1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one
Description
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one is a β-amino ketone derivative featuring a propan-1-one backbone substituted with a 2-amino-3-bromophenyl group at position 1 and a chlorine atom at position 2. This compound’s structure combines aromatic, amino, and halogen moieties, making it a candidate for diverse chemical applications, including asymmetric synthesis and pharmaceutical intermediates. The amino group facilitates hydrogen bonding, while bromine and chlorine substituents influence electronic properties and reactivity.
Properties
Molecular Formula |
C9H9BrClNO |
|---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(2-amino-3-bromophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(11)9(13)6-3-2-4-7(10)8(6)12/h2-5H,12H2,1H3 |
InChI Key |
ZGHIHIGOJWUBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)Br)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-3-bromobenzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substitution Patterns: The target compound’s ortho-amino and meta-bromo groups on the phenyl ring contrast with the para-substituted bromo and chloro groups in the compound from . This positional variance impacts electronic effects and steric interactions.
- Functional Groups: The amino group in the target compound enables stronger hydrogen bonding compared to the anilino group in , which lacks a free NH₂. The sulfonyl group in introduces distinct reactivity, such as electrophilic activation.
Comparison :
- The compound in uses a silver-based catalyst for regioselective Michael addition, whereas the target compound’s synthesis may require sequential halogenation and amine introduction.
- The indole derivative relies on sulfonylation and bromomethylation, highlighting divergent strategies for halogen incorporation.
Solid-State Properties and Hydrogen Bonding
Table 3: Crystallographic and Intermolecular Interaction Data
Analysis :
- The absence of robust hydrogen bonding in correlates with its lower melting point compared to .
Biological Activity
1-(2-Amino-3-bromophenyl)-2-chloropropan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including an amino group and halogen substituents (bromine and chlorine), which contribute to its reactivity and biological interactions. The molecular formula is , and its structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biomolecules, while the halogen atoms (bromine and chlorine) can participate in halogen bonding, influencing enzyme or receptor activity. This interaction may lead to the inhibition of key biological processes, such as:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Cell Proliferation: It has shown potential in reducing cell proliferation in various cancer cell lines.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Activity
A prominent study investigated the compound's anticancer effects against Leishmania infantum, a protozoan parasite responsible for leishmaniasis. The compound displayed significant inhibitory activity with an IC50 value of 12.44 μM against L. infantum promastigotes, indicating its potential as an antiparasitic agent .
Additionally, derivatives of this compound have been synthesized and tested for their cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inducing apoptosis in human breast adenocarcinoma (MCF-7) cells, with IC50 values comparable to established chemotherapeutics .
Comparative Analysis
To better understand the uniqueness and potential of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 1-(4-Bromophenyl)-3-chloropropan-1-ol | Structure | Antimicrobial | 15.0 |
| 1-(4-Aminophenyl)-2-chloropropan-1-one | Structure | Anticancer | 10.5 |
| 1-(2-Amino-4-bromophenyl)-2-chloropropan-1-one | Structure | Antiparasitic | 12.0 |
This table illustrates that while other compounds exhibit notable biological activities, the specific arrangement of functional groups in this compound may confer unique reactivity and selectivity towards certain biological targets.
Case Study 1: Inhibition of Trypanothione Reductase
A study focused on the inhibition of Trypanothione Reductase (TR) from Leishmania infantum revealed that structurally related compounds to this compound effectively bind to a novel site on TR, leading to selective inhibition without affecting human homologs . This suggests potential therapeutic applications in treating leishmaniasis.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation, derivatives based on the core structure of this compound were tested against various cancer cell lines, demonstrating dose-dependent cytotoxic effects. The introduction of electron-withdrawing groups significantly enhanced their anticancer potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
